N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Description
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and a propanamide-linked phenyl ring at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic and biochemical applications. Its synthesis typically involves coupling reactions between functionalized imidazo[1,2-a]pyridine intermediates and propanamide derivatives under catalytic conditions .
Properties
CAS No. |
537019-05-9 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21) |
InChI Key |
FSYMRXSQDDJBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds under neutral or weakly basic conditions at elevated temperatures . This method can be further optimized using microwave irradiation, which offers a solvent- and catalyst-free approach, resulting in high yields and environmentally benign conditions .
Chemical Reactions Analysis
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of halogenated or substituted derivatives.
Scientific Research Applications
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Halogen Substitution : Bromo () and fluoro () substituents improve metabolic stability and lipophilicity, whereas the target’s methyl group offers steric bulk without electronic effects.
- Amide vs. Ester Linkages : The propanamide group in the target compound provides hydrogen-bonding capacity, contrasting with ester groups (), which are more hydrolytically labile.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Comparative Bioactivity Data
Key Observations :
- The target compound’s amide group may mimic the pyrimidine moiety in ZINC000023754543, enabling similar H-bond interactions with proteases .
Biological Activity
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide (CAS Number: 1799256-11-3) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17N3O
- Molecular Weight : 291.3 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cyclin-dependent Kinase Inhibition : Preliminary studies suggest that this compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle and has implications in cancer therapy .
- Anticancer Activity : The presence of the imidazo[1,2-a]pyridine structure is linked to anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Antitumor Effects
Several studies have evaluated the antitumor effects of compounds related to this compound:
- Case Study 1 : A derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Hypolipidemic Activity
Research indicates that related compounds have shown hypolipidemic effects:
- Case Study 2 : A similar compound reduced cholesterol levels by 37% and triglycerides by 50% in rodent models after 14 days of treatment . While direct data on this compound is limited, these findings suggest a potential for lipid-lowering properties.
Comparative Analysis
The following table summarizes the biological activities and effects of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antitumor | TBD | Potential CDK inhibitor |
| Related Compound A | Hypolipidemic | TBD | Reduced cholesterol by 37% |
| Doxorubicin | Antitumor | ~0.5 | Standard chemotherapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
